molecular formula C11H15NO B12280985 4-(Benzylamino)butanal

4-(Benzylamino)butanal

Cat. No.: B12280985
M. Wt: 177.24 g/mol
InChI Key: CDKCLLIPUHDRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzylamino)butanal is an aliphatic aldehyde derivative containing a benzylamino group at the fourth carbon position. The benzylamino group enhances lipophilicity and may influence biological activity, while the aldehyde functionality allows for reactivity in condensation or nucleophilic addition reactions.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-(benzylamino)butanal

InChI

InChI=1S/C11H15NO/c13-9-5-4-8-12-10-11-6-2-1-3-7-11/h1-3,6-7,9,12H,4-5,8,10H2

InChI Key

CDKCLLIPUHDRIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Benzylamino)butanal can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutanal with benzylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes steps such as purification through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)butanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
Recent studies have evaluated the anticonvulsant properties of derivatives related to 4-(benzylamino)butanal. For instance, certain synthesized compounds demonstrated 100% protection against maximal electroshock-induced seizures in animal models. These compounds were found to be non-toxic at effective doses, indicating their potential as therapeutic agents in epilepsy treatment .

Antimicrobial Properties
this compound derivatives have shown promising antimicrobial activity against various pathogens. A study highlighted that specific derivatives inhibited the growth of Gram-positive bacteria like Staphylococcus aureus and yeast strains such as Candida albicans. The most effective compounds exhibited over 60% growth inhibition at concentrations as low as 64 µg/mL. This suggests their potential application in developing new antimicrobial agents .

Biological Research

Biological Activity Exploration
The compound is being studied for its biological activities beyond antimicrobial effects. Research indicates that it may interact with cellular targets, enhancing its ability to penetrate cell membranes and affect intracellular processes. This opens avenues for its use in drug design aimed at various diseases, including cancer and infections .

Chemical Synthesis

Intermediate in Organic Synthesis
In organic chemistry, this compound serves as an intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical modifications, leading to a range of derivatives with distinct properties.

Case Studies

The following table summarizes key findings from recent case studies involving this compound and its derivatives:

Study Application Findings Reference
Study on Anticonvulsant ActivityAnticonvulsant100% seizure protection in mice; non-toxic at therapeutic doses
Antimicrobial EvaluationAntimicrobialOver 60% inhibition of C. albicans growth; effective against S. aureus
Synthesis of DerivativesOrganic SynthesisSuccessful synthesis of various functionalized derivatives; potential for further biological testing

Mechanism of Action

The mechanism of action of 4-(Benzylamino)butanal involves its interaction with various molecular targets. The benzylamino group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations that modulate its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(Benzylamino)butanal with analogous compounds based on molecular structure, applications, and toxicity.

Compound Molecular Formula Functional Groups Key Applications Toxicity/Safety References
This compound C₁₁H₁₅NO Aldehyde, benzylamino Hypothetical: Precursor in drug synthesis Likely moderate toxicity (inferred from analogs) -
4-(n-Heptyloxy)butanal C₁₁H₂₂O₂ Aldehyde, ether Pheromone component (Asian longhorned beetle) Low toxicity (field attraction studies)
4-(Benzylamino)phenol C₁₃H₁₃NO Phenol, benzylamino Industrial intermediate Moderately toxic (oral LDLo: 500 mg/kg in rats)
4-Phenylbutylamine C₁₀H₁₅N Primary amine, phenyl Chemical synthesis Limited data; density: 0.944 g/mL
4-(Butylamino)butan-1-ol C₈H₁₉NO Alcohol, butylamino Industrial solvent or reagent Requires respiratory protection (GHS hazards)

Key Findings:

Replacement of the aldehyde with an alcohol (as in 4-(butylamino)butan-1-ol) reduces reactivity but introduces occupational safety risks (e.g., inhalation hazards) .

Biological Activity: Carbazole derivatives with benzylamino-alkoxy chains (e.g., 4-(4-(benzylamino)butoxy)-9H-carbazole) demonstrate antimicrobial properties, implying that the benzylamino group enhances membrane interaction . This suggests this compound could serve as a precursor for bioactive molecules.

Toxicity Trends: Benzylamino-substituted compounds generally exhibit higher toxicity than their alkoxy or alkylamine counterparts. For example, 4-(Benzylamino)phenol has an oral LDLo of 500 mg/kg in rats , whereas 4-(n-heptyloxy)butanal is used safely in pest control .

Biological Activity

4-(Benzylamino)butanal is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on recent research findings.

Enzyme Interaction

Research indicates that this compound may interact with various enzymes and receptors, modulating their activities. In biochemical assays, it has shown potential to inhibit certain enzymatic pathways, which could lead to therapeutic effects in various diseases .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It demonstrates inhibitory effects against several bacterial strains, including Staphylococcus aureus. This suggests its potential application in treating bacterial infections, particularly those resistant to conventional antibiotics .

Anticancer Potential

A study evaluated compounds similar to this compound for their anticancer activities. The results indicated that derivatives of this compound could inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression. Notably, compounds with structural similarities exhibited significant cytotoxicity against various cancer cell lines .

CompoundTarget KinasesInhibition (%) at 10 nM
This compound derivative AEGFR, HER-291%
This compound derivative BKDR, PDGFRa85%

Neuroprotective Effects

Another area of research focused on the neuroprotective effects of this compound. Studies suggest that it may exert protective effects against neuronal cell death induced by oxidative stress. This opens avenues for its use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Applications

Given its diverse biological activities, this compound shows promise in several therapeutic areas:

  • Antimicrobial Agents : Potential for developing new antibiotics.
  • Anticancer Drugs : Inhibitors of RTKs could be developed for targeted cancer therapies.
  • Neuroprotective Agents : Possible applications in treating neurodegenerative disorders.

Q & A

Q. What are the recommended synthetic routes for 4-(Benzylamino)butanal in laboratory settings?

this compound can be synthesized via reductive amination of 4-oxobutanals with benzylamine under catalytic hydrogenation or using sodium cyanoborohydride in methanol at controlled pH (4–6). Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized by <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR to confirm the aldehyde and secondary amine functionalities. For analogous aldehydes, gas chromatography coupled with electroantennographic detection (GC/EAD) has been used to verify bioactivity and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Purity can be assessed via GC-MS (using a DB-5MS column) with >95% purity thresholds for research-grade material. Structural confirmation requires <sup>1</sup>H NMR (δ 9.7 ppm for aldehyde protons) and FT-IR (stretching bands at ~1720 cm<sup>-1</sup> for C=O and ~3300 cm<sup>-1</sup> for N-H). Dynamic viscosity and vapor pressure data (e.g., ~0.1 mmHg at 25°C) should align with analogs like 4-(Butylamino)-1-butanol .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Store under inert gas (argon or nitrogen) at 2–8°C in amber glass containers to prevent oxidation of the aldehyde group. Avoid exposure to moisture, strong acids/bases, and incompatible materials (e.g., oxidizing agents). Stability studies on similar compounds recommend monitoring pH (neutral) and repurifying via distillation if decomposition is suspected .

Advanced Research Questions

Q. How can researchers assess the potential genotoxic effects of this compound in human cell lines?

Use in vitro assays such as the comet assay or γH2AX foci quantification to detect DNA strand breaks. Dose-response studies (0.1–100 µM) in HepG2 or A549 cells, with positive controls (e.g., NNK or NNA from tobacco-specific nitrosamines), can validate genotoxicity. Parallel LC-MS analysis of metabolites (e.g., Schiff base adducts) is critical to link chemical reactivity to biological effects .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound under varying conditions?

Contradictions in reaction yields or byproducts often arise from pH sensitivity or solvent effects. Systematic optimization using design of experiments (DoE) is recommended. For example, in Schiff base formation, compare polar aprotic (DMF) vs. protic (methanol) solvents at pH 7–9. Monitor intermediates via HPLC-MS to identify competing pathways (e.g., aldol condensation vs. imine formation) .

Q. What role does this compound play in coordination chemistry, and how can its metal complexes be characterized?

The compound acts as a tridentate ligand via its aldehyde oxygen, amine nitrogen, and π-system of the benzyl group. Synthesize complexes with transition metals (e.g., Cu(II) or Fe(III)) in ethanol/water mixtures. Characterize via UV-Vis (d-d transitions), cyclic voltammetry (redox peaks), and single-crystal X-ray diffraction. Magnetic susceptibility studies can reveal spin states .

Q. How can computational methods predict the interaction of this compound with biological targets (e.g., enzymes)?

Perform molecular docking (AutoDock Vina) or molecular dynamics simulations using crystal structures of target proteins (e.g., monoamine oxidases). QSAR models trained on analogs like safinamide derivatives can predict binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What analytical techniques are recommended for detecting trace degradation products of this compound in environmental samples?

Use SPE-LC-MS/MS with MRM mode for high sensitivity. Key degradation products may include 4-aminobutanal (via hydrolysis) or benzylamine (via retro-aldol cleavage). Compare retention times and fragmentation patterns with synthesized standards. Environmental persistence can be modeled using EPI Suite™ .

Q. How does the presence of electron-donating or withdrawing groups on the benzyl ring affect the reactivity of this compound?

Substituents like -NO2 (electron-withdrawing) reduce nucleophilicity at the amine, slowing Schiff base formation. Conversely, -OCH3 (electron-donating) enhances reactivity. Kinetic studies (UV-Vis monitoring at 280 nm) and Hammett plots can quantify these effects. DFT calculations (B3LYP/6-31G*) provide mechanistic insights .

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound derivatives?

Primary neuronal cultures or SH-SY5Y cells are ideal for neuroactivity studies (e.g., MAO-B inhibition assays). For anti-inflammatory potential, use LPS-stimulated THP-1 macrophages and measure cytokine (IL-6, TNF-α) secretion via ELISA. Dose-dependent cytotoxicity should be assessed with MTT assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.